(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H18F3N3O2S and its molecular weight is 337.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications and Synthesis Methodologies
Rhodium-Catalyzed Denitrogenative Coupling
A study highlighted the use of bicyclic structures in Rhodium-catalyzed denitrogenative coupling processes. These processes are instrumental in the formation of aza-bridged structures through intramolecular aza-Diels-Alder cycloaddition, offering a pathway to synthesize N-sulfonylated imidazoles, which are crucial in developing ligands for various applications (Strelnikova et al., 2021).
Ionic Liquids and Catalysis
The preparation and use of DABCO-based ionic liquids in synthesizing biologically active compounds have been explored. These studies provide insight into using bicyclic structures as catalysts to promote environmentally friendly synthesis methods for pharmaceuticals (Shirini et al., 2017).
Efficient Synthesis Techniques
Bicyclic compounds have also been utilized as catalysts in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These methodologies emphasize short reaction times, high yields, and the application of green solvents, marking significant progress in sustainable chemical synthesis (Goli-Jolodar & Shirini, 2017).
Development of Biologically Active Compounds
Antimicrobial and Antioxidant Evaluation
Research has explored the synthesis of pyrazolopyranopyrimidines using a sulfonic acid-functionalized catalyst. These compounds exhibit promising antimicrobial and antioxidant activities, underscoring the potential of bicyclic structures in developing new therapeutic agents (Patil et al., 2021).
Properties
IUPAC Name |
3-pyrazol-1-yl-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c14-13(15,16)4-7-22(20,21)19-10-2-3-11(19)9-12(8-10)18-6-1-5-17-18/h1,5-6,10-12H,2-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLVLOJBFUUXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC(F)(F)F)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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